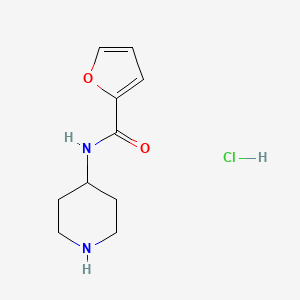

N-(4-Piperidinyl)-2-furamide hydrochloride

説明

Proton NMR (500 MHz, DMSO-d6):

| Signal (ppm) | Assignment | Multiplicity |

|---|---|---|

| 1.4–1.8 | Piperidine C3/C5 axial Hs | m (4H) |

| 2.6–3.1 | Piperidine C2/C6 Hs | m (4H) |

| 3.7–4.0 | Piperidine C4 H | t (1H) |

| 6.5–7.5 | Furan C3/C4 Hs | m (2H) |

| 7.8–8.2 | Amide NH | br s (1H) |

| 8.3–8.6 | Furan C5 H | d (1H) |

Carbon-13 NMR (125 MHz, DMSO-d6):

| Signal (ppm) | Assignment |

|---|---|

| 22–25 | Piperidine C3/C5 |

| 35–40 | Piperidine C2/C6 |

| 50–55 | Piperidine C4 |

| 110–115 | Furan C3/C4 |

| 145–150 | Furan C5 |

| 160–165 | Amide carbonyl (C=O) |

Resonances are influenced by electron-withdrawing effects of the furan ring and hydrogen bonding in the hydrochloride salt.

X-ray Diffraction Analysis and Solid-State Configuration

X-ray studies of structurally similar piperidine-carboxamides (e.g., N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide) reveal:

- Intramolecular hydrogen bonds between the amide NH and furan oxygen (2.68–2.83 Å).

- Intermolecular interactions dominated by C–H···O and C–H···Cl contacts (2.80–3.08 Å), forming corrugated layers parallel to the a-axis.

- Torsional angles : The piperidine C4–N–C1–O torsion angle is typically ~92.8°, orienting the furan ring nearly perpendicular to the piperidine plane.

For this compound, the chloride ion likely bridges adjacent molecules via N⁺–H···Cl⁻ hydrogen bonds (2.8–3.2 Å), stabilizing a three-dimensional network .

Tautomeric Possibilities and Conformational Flexibility

The compound exhibits limited tautomerism due to its rigid aromatic furan ring and secondary amide structure. Key conformational features include:

- Piperidine ring puckering : Adopts a chair conformation (Cremer-Pople parameters: Q = 0.56 Å, θ = 178°, φ = 199°).

- Amide bond geometry : The C–N bond exhibits partial double-bond character (1.33–1.35 Å), restricting rotation and favoring a trans configuration.

- Furan ring planarity : Deviations from planarity are minimal (<5°), with C2–O–C5 angles of ~107°.

Conformational flexibility is primarily limited to:

- Piperidine ring inversion (chair ↔ boat interconversion; energy barrier ~25–30 kJ/mol).

- Rotation of the furan-carboxamide moiety relative to the piperidine ring, modulated by steric hindrance and hydrogen bonding in the solid state.

No enol-keto tautomerism is observed, as the amide group remains stabilized by resonance delocalization (amide resonance energy ~80–90 kJ/mol).

Structure

2D Structure

特性

IUPAC Name |

N-piperidin-4-ylfuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYOLKAXTYRSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220037-32-0 | |

| Record name | 2-Furancarboxamide, N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

生物活性

N-(4-Piperidinyl)-2-furamide hydrochloride, also known as furanylfentanyl, is a synthetic opioid that has garnered attention due to its potent analgesic properties and associated risks of toxicity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacodynamics, pharmacokinetics, case studies, and relevant research data.

This compound is structurally related to fentanyl, characterized by the presence of a piperidine ring and a furan moiety. Its mechanism of action primarily involves agonism at the mu-opioid receptor (MOR), leading to potent analgesic effects. Studies have shown that furanylfentanyl exhibits a higher binding affinity for MOR compared to morphine, suggesting enhanced potency.

1. Analgesic Activity

Furanylfentanyl has been evaluated for its analgesic properties in various animal models. In one study, it demonstrated significantly lower median effective doses compared to morphine, indicating its potential as a powerful analgesic agent. The compound's anti-nociceptive effects were effectively reversed by naltrexone, confirming its action through opioid receptors .

2. Binding Affinity

The binding affinity of furanylfentanyl at opioid receptors has been quantitatively assessed. The following table summarizes the binding affinities (Ki values) for various opioid receptors:

| Compound | Mu (MOR) Ki (nM) | Delta (DOR) Ki (nM) | Kappa (KOR) Ki (nM) |

|---|---|---|---|

| Furanylfentanyl | 0.0279 ± 0.0080 | 54 ± 15 | >10 µM |

| Morphine | 0.1313 ± 0.0050 | 2.96 ± 0.57 | 870 ± 140 |

| Fentanyl | 0.213 ± 0.019 | 111 ± 14 | 1,190 ± 140 |

These values indicate that furanylfentanyl has a significantly lower Ki value at MOR compared to both morphine and fentanyl, highlighting its potential for stronger analgesic effects .

Pharmacokinetics

Furanylfentanyl is highly lipophilic, which facilitates its rapid absorption and distribution within biological tissues, including the brain. It is metabolized primarily by hepatic cytochrome P450 enzymes (CYP3A4, CYP2D6), leading to various metabolites that may also possess biological activity . The pharmacokinetic profile suggests a large volume of distribution and potential accumulation in fat tissues.

Case Studies and Clinical Observations

Recent reports have documented cases of furanylfentanyl-related intoxications, often resulting in severe respiratory depression and unconsciousness. A notable study analyzed multiple cases across Europe where furanylfentanyl was detected in biological samples from patients exhibiting symptoms consistent with opioid overdose:

科学的研究の応用

Opioid Receptor Activity

Research indicates that compounds similar to N-(4-Piperidinyl)-2-furamide hydrochloride can exhibit significant binding affinity to opioid receptors, particularly the mu-opioid receptor. This interaction is crucial for their analgesic effects and potential use in pain management therapies. Studies have shown that such compounds can act as potent agonists, leading to pronounced analgesic effects in preclinical models .

Analgesic Potency

In various studies, synthetic opioids have been evaluated for their analgesic properties. For instance, this compound has been investigated alongside other synthetic opioids for its efficacy in alleviating pain in animal models. The results suggest that it may provide effective pain relief comparable to traditional opioids but with potentially different side effect profiles .

Toxicological Studies

Due to its structural similarity to other synthetic opioids, this compound has been included in toxicological assessments aimed at understanding the risks associated with novel synthetic opioids. Reports indicate that misuse of such compounds can lead to severe respiratory depression and other opioid-related toxicities . Case studies have documented instances of overdose and fatalities linked to its use, emphasizing the need for careful monitoring and regulation .

Potential Therapeutic Uses

While primarily studied for its opioid receptor activity, there is ongoing research into the broader therapeutic potential of this compound. Investigations are exploring its role in treating conditions such as chronic pain and possibly even addiction management due to its unique pharmacological profile compared to traditional opioids .

Case Study 1: Overdose Incidents

A series of overdose cases involving this compound were reported in several European countries. Clinical features included severe respiratory depression and altered consciousness, consistent with mu-opioid agonist toxicity. In one documented case, the patient required emergency medical intervention due to respiratory arrest following the consumption of a product containing this compound .

Case Study 2: Comparative Efficacy in Pain Models

In a controlled study comparing various synthetic opioids, this compound demonstrated significant analgesic effects in rodent models of pain. The compound's efficacy was assessed using established pain measurement techniques, revealing an IC50 value indicative of potent analgesic properties .

類似化合物との比較

Key Findings:

Structural Differences: N-(4-Piperidinyl)-2-furamide HCl substitutes the piperidine ring with a furanamide group, contrasting with phenyl (e.g., fentanyls) or benzyl (e.g., donepezil) substituents in analogs.

Functional Group Impact :

- Amide vs. Ester : The amide group in N-(4-Piperidinyl)-2-furamide HCl may enhance metabolic stability compared to the ester in 2-(4-piperidinyl)ethyl nicotinate HCl .

- Hydrochloride Salt : Improves water solubility across all compounds, facilitating pharmaceutical formulation .

Biological Activity: Donepezil HCl inhibits acetylcholinesterase via its dimethoxyindanone moiety , whereas fentanyl analogs rely on phenyl/phenylethyl groups for μ-opioid receptor binding .

Stability and Storage: alpha-Methylfentanyl HCl is stored at -10°C to -25°C in methanol, with a retest date of June 2020 .

Toxicity and Hazards :

- ortho-Methoxy Butyryl Fentanyl HCl and 2-(4-Piperidinyl)ethyl Nicotinate HCl are classified as irritants . N-(4-Piperidinyl)-2-furamide HCl’s hazard profile remains uncharacterized but may vary based on functional group interactions.

準備方法

Reaction of 2-Furylcarboxylic Acid Derivatives with 4-Aminopiperidine

- Starting Materials: 2-furylmethanamine or 2-furylcarboxylic acid derivatives and 4-aminopiperidine.

- Activation: The carboxylic acid group on the furan ring is activated using acid chlorides such as cyclopropanecarbonyl chloride or other acyl chlorides.

- Coupling Conditions: The amide bond formation is carried out in organic solvents like ethyl acetate or acetonitrile, often in the presence of organic bases such as diisopropylethylamine to neutralize HCl formed during the reaction.

- Temperature Control: The reaction temperature is carefully controlled between 0°C and 55°C to optimize yield and minimize side reactions.

- Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (e.g., 12N HCl) to obtain the hydrochloride salt form of N-(4-Piperidinyl)-2-furamide.

Stepwise Synthesis Example

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-furylmethanamine + cyclohexanecarbonyl chloride, base | Formation of N-(2-furylmethyl)cyclohexanecarboxamide intermediate. |

| 2 | Reaction with 4-aminopiperidine in ethyl acetate, organic acid catalyst | Coupling to form the target amide linkage. |

| 3 | Treatment with 12N HCl | Conversion to hydrochloride salt for enhanced stability. |

This method is supported by patent literature describing efficient, scalable processes for similar substituted furan-carboxamide compounds.

Process Optimization and Advantages

- Solvent Choice: Ethyl acetate and acetonitrile are preferred solvents due to their ability to dissolve both reactants and facilitate the reaction.

- Acid Catalysis: Organic acids such as trifluoroacetic acid are used to promote amide bond formation.

- Temperature Control: Maintaining reaction temperatures between 45°C and 85°C in different steps optimizes reaction kinetics and product purity.

- Stereochemical Control: The stereochemistry of the product can be partially controlled by selecting stereochemically pure starting materials, such as 3-aminopiperidine-2,6-dione derivatives.

Analytical and Purification Considerations

- The hydrochloride salt form typically presents as a white powder with a melting point around 232–235°C, consistent with related compounds.

- Purification is achieved by crystallization from suitable solvents after salt formation.

- The hydrochloride salt improves aqueous solubility, facilitating further pharmaceutical formulation and analysis.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 2-furylmethanamine, 4-aminopiperidine |

| Activating agents | Acyl chlorides (e.g., cyclopropanecarbonyl chloride) |

| Solvents | Ethyl acetate, acetonitrile |

| Catalysts/Acids | Trifluoroacetic acid, organic acids |

| Temperature range | 0°C to 85°C (step-dependent) |

| Salt formation | Reaction with 12N HCl |

| Product form | Hydrochloride salt, white powder |

| Melting point (HCl salt) | ~232–235°C |

Research Findings and Industrial Relevance

- The described preparation methods enable cost-effective and scalable production suitable for commercial applications.

- Control of stereochemistry and reaction conditions enhances product purity and yield.

- The hydrochloride salt form is preferred for pharmaceutical use due to improved solubility and stability.

- Related compounds such as furanylfentanyl share similar synthetic routes, which have been extensively studied for their chemical and pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(4-Piperidinyl)-2-furamide hydrochloride with high purity?

- Answer : Synthesis typically involves coupling 2-furoyl chloride with 4-aminopiperidine in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH). Post-reaction purification via column chromatography or recrystallization ensures ≥98% purity. Yield optimization requires controlled temperature (0–5°C) during acylation to minimize side reactions. Residual solvents should be quantified using GC-MS .

Q. How should researchers characterize the structural integrity of this compound?

- Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the piperidine-furamide linkage and hydrochloride salt formation.

- HPLC with a C18 column (UV detection at 254 nm) for purity assessment.

- Mass spectrometry (ESI-MS) to verify the molecular ion peak [M+H]⁺ and chloride counterion.

- X-ray crystallography (if crystalline) for definitive stereochemical assignment .

Q. What are the critical storage conditions to maintain compound stability?

- Answer : Store in airtight, light-resistant containers at –20°C. Desiccate to prevent hygroscopic degradation. Stability studies indicate a shelf life of ≥12 months under these conditions. Avoid prolonged exposure to temperatures >25°C, which may hydrolyze the furamide group .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve scalability for in vivo studies?

- Answer : Replace traditional column chromatography with flow chemistry for continuous purification. Use microwave-assisted synthesis to reduce reaction time (e.g., from 24 hours to 2 hours). Monitor reaction progress via in-line FTIR to identify intermediates. For large-scale batches (>100 g), employ cryogenic crystallization to enhance yield (reported 85–90% vs. 70% in small-scale) .

Q. What experimental strategies resolve contradictions in receptor binding affinity data?

- Answer : Discrepancies may arise from assay conditions. Standardize protocols by:

- Using radioligand binding assays (e.g., ³H-labeled analogs) to minimize interference from solvent effects.

- Validating results across multiple cell lines (e.g., HEK293 vs. CHO-K1) to account for receptor isoform variability.

- Applying Schild regression analysis to differentiate competitive vs. allosteric inhibition. For example, highlights P2Y14 antagonist studies requiring Mg²⁺-free buffers to avoid false negatives .

Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological efficacy?

- Answer : Systematically modify:

- Piperidine substituents : Introduce methyl groups at the 3-position to improve blood-brain barrier penetration.

- Furamide bioisosteres : Replace the furan ring with thiophene or pyridine to assess metabolic stability.

- Salt forms : Compare hydrochloride with mesylate salts for solubility differences. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target receptors like σ-1 or P2Y14 .

Q. What analytical approaches troubleshoot low yields in scaled-up synthesis?

- Answer : Perform reaction calorimetry to identify exothermic spikes causing decomposition. Use DoE (Design of Experiments) to optimize solvent/base ratios. For example, notes that increasing DCM volume by 20% reduces side-product formation. Post-synthesis, apply HPLC-MS/MS to detect trace impurities (e.g., N-oxide byproducts) that may suppress yields .

Methodological Notes

- Safety Protocols : Always use PPE (gloves, goggles) and work in a fume hood. The compound may release toxic fumes upon thermal degradation (per SDS guidelines in ).

- Data Validation : Cross-reference pharmacological data with PubChem entries (e.g., CID 1781835 in ) to ensure consistency with published studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。